

Melledonal C: A Comprehensive Technical Dossier

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Compound of Interest

Compound Name: Melledonal C

Cat. No.: B15421527

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Abstract

Melledonal C is a protoilludane sesquiterpenoid aryl ester isolated from the fungus *Armillaria mellea*. This document provides a detailed overview of its chemical identity, physicochemical properties, and biological activities. It includes comprehensive data on its cytotoxicity against various cancer cell lines and its antimicrobial properties. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are also presented to facilitate further research and development.

Chemical Identification and Physicochemical Properties

Melledonal C has been rigorously characterized using various spectroscopic and analytical techniques. Its unique structure, featuring a complex fused ring system, has been confirmed by X-ray crystallography[1].

Table 1: Chemical Identifiers for Melledonal C

Identifier Type	Value
CAS Number	117458-35-2
Molecular Formula	C ₂₄ H ₂₉ ClO ₈
IUPAC Name	[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
InChI	InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1
InChIKey	RCBZBPPFXBBNCD-IQEKTGQSA-N
Canonical SMILES	<chem>CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)C</chem>
PubChem CID	189493

Table 2: Computed Physicochemical Properties of Melledonal C

Property	Value
Molecular Weight	480.9 g/mol
XLogP3	3.1
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	4
Exact Mass	480.1550956
Monoisotopic Mass	480.1550956
Topological Polar Surface Area	134 Å²
Heavy Atom Count	33

Biological Activity

Melledonal C has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.

Cytotoxicity

The cytotoxic potential of **Melledonal C** has been evaluated against several human cancer cell lines.

Table 3: Cytotoxicity of Melledonal C (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)
CCRF-CEM	Leukemia	14.75[2]
CEM	Leukemia	49.6[3][4]
HT-29	Colorectal Adenocarcinoma	85.6[3][4]
KB3.1	Cervical Carcinoma	19.8[5]
L929	Murine Fibroblast	37.5[5]

Antimicrobial Activity

Melledonal C exhibits inhibitory activity against both bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Melledonal C

Organism	Type	Activity (MIC)
Escherichia coli	Gram-negative Bacteria	1.0 µg[3][4]
Candida albicans	Fungus	3.0 µg[3][4]
Bacillus subtilis (DSM 10)	Gram-positive Bacteria	33.3 µg/mL[5]
Mucor hiemalis	Fungus	>33.3 µg/mL[5]
Bacillus cereus (ATCC10702)	Gram-positive Bacteria	Active at 100 µ g/disk [3][4]
Bacillus subtilis (ATCC6633)	Gram-positive Bacteria	Active at 100 µ g/disk [3][4]

Experimental Protocols

Isolation of Melledonal C from Armillaria mellea

The following protocol is a general representation based on methods for isolating melleolides from Armillaria species[5].

- Fermentation and Extraction:
 - Cultures of Armillaria mellea are grown in a suitable liquid medium.
 - The fungal cultures are crushed and macerated in methanol and subjected to ultrasonication for two hours.
 - The methanolic extract is filtered and concentrated under reduced pressure.
 - The resulting crude extract is suspended in distilled water and partitioned sequentially with hexane and ethyl acetate.
 - The ethyl acetate fraction, containing the melleolides, is evaporated to dryness.
- Chromatographic Purification:

- The ethyl acetate crude extract is subjected to purification using reversed-phase column chromatography (e.g., Luna C18, 250 x 21.2 mm, 5 μ m).
- A gradient elution system of acetonitrile and water is employed. For example, a gradient of 5% acetonitrile increasing to 100% over 19 minutes, held at 100% for 10 minutes, then returning to 5%.
- Semi-pure fractions containing **Melledonal C** are collected based on UV-Vis detection (190–360 nm).
- Further purification of the relevant fractions is achieved using isocratic elution on the same column with an appropriate methanol-water mixture (e.g., 75% methanol) to yield pure **Melledonal C**[5].

Structural Elucidation

The chemical structure of **Melledonal C** was elucidated using a combination of spectroscopic methods[5].

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.
- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HMBC) NMR spectroscopy are employed to establish the connectivity and stereochemistry of the molecule.
- X-ray Crystallography: The absolute configuration of **Melledonal C** was definitively established through single-crystal X-ray crystallographic analysis[3][4].

Antimicrobial Assay Protocol

The Minimum Inhibitory Concentrations (MICs) are determined using a serial dilution assay in 96-well microtiter plates[5].

- A stock solution of **Melledonal C** is prepared in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
- Serial dilutions of the compound are prepared in the microtiter plates.

- The wells are inoculated with a standardized suspension of the test microorganism (e.g., *Bacillus subtilis* or *Mucor hiemalis*).
- Positive controls (e.g., oxytetracycline for bacteria, nystatin for fungi) and negative controls (solvent only) are included.
- The plates are incubated under appropriate conditions for the respective microorganism.
- The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

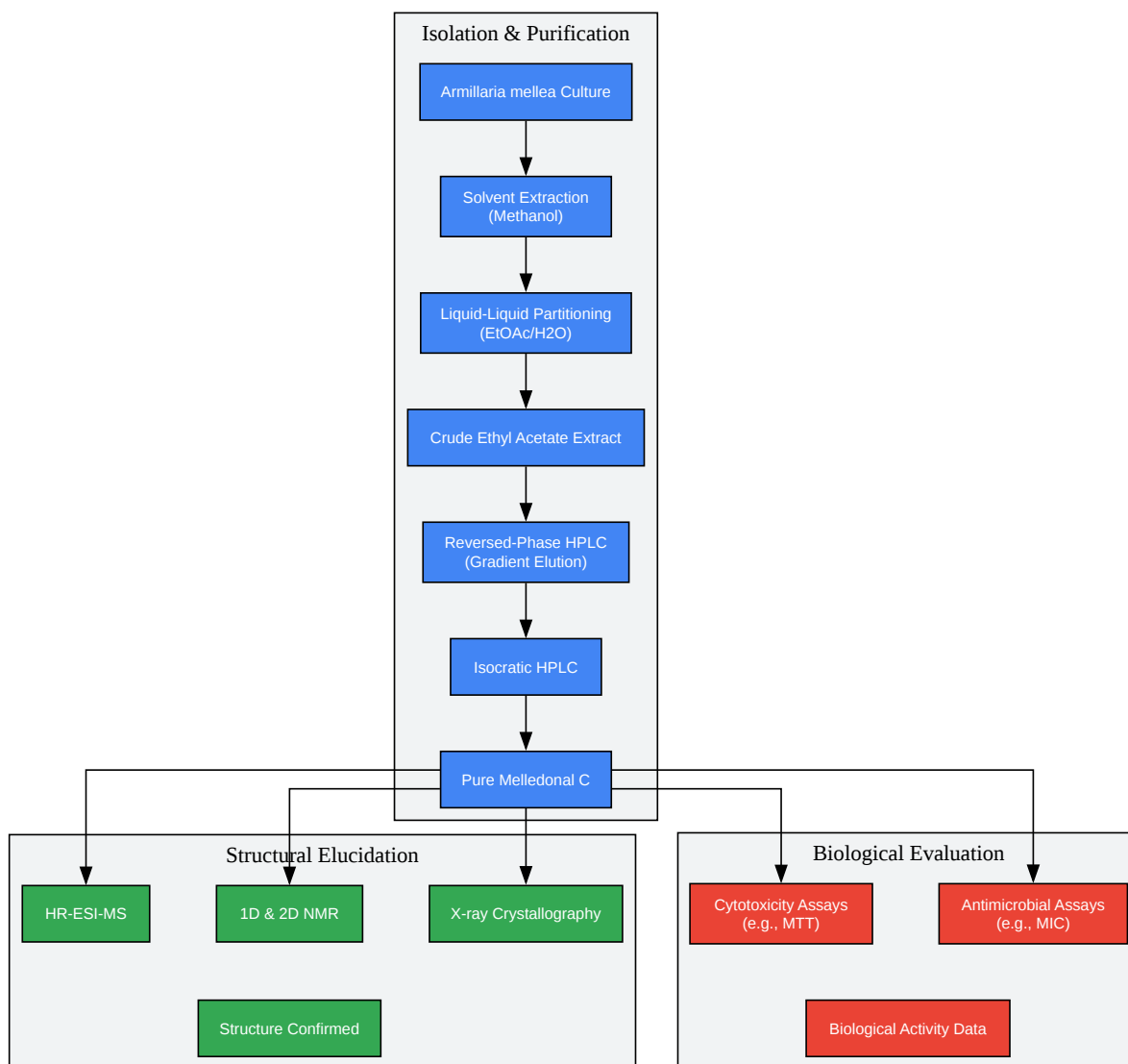
Cytotoxicity Assay Protocol

The cytotoxic activity of **Melledonal C** is assessed against mammalian cell lines using standard methods[5].

- Human cancer cell lines (e.g., KB3.1, L929) are cultured in appropriate media and conditions.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of **Melledonal C** for a specified period (e.g., 72 hours).
- Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The absorbance is measured, and the IC_{50} value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of **Melledonal C**.



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Caption: Workflow for the isolation, characterization, and bioactivity screening of **Melledonal C**.

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References

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